[(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol

Catalog No.
S528396
CAS No.
914361-45-8
M.F
C31H40F2N7O8PS
M. Wt
739.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-...

CAS Number

914361-45-8

Product Name

[(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol

IUPAC Name

[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;ethanol

Molecular Formula

C31H40F2N7O8PS

Molecular Weight

739.7 g/mol

InChI

InChI=1S/C23H20F2N5O5PS.C6H14N2O2.C2H6O/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25;7-4-2-1-3-5(8)6(9)10;1-2-3/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10);3H,2H2,1H3/t15-,23+;5-;/m00./s1

InChI Key

VOWYGLHOVNSCSA-NRVKWRQJSA-N

SMILES

CCO.CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Fosravuconazole L-lysine ethanolate; BFE1224; BFE 1224; BFE-1224; BMS379224; BMS 379224; BMS-379224

Canonical SMILES

CCO.CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)CC(C(=O)O)N

Isomeric SMILES

CCO.C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)C[C@@H](C(=O)O)N

Description

The exact mass of the compound Fosravuconazole L-lysine ethanolate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound [(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate; 2,6-diaminohexanoic acid; ethanol is a complex organic molecule that incorporates multiple functional groups and structural features. The presence of a thiazole ring, difluorophenyl group, and triazole moiety suggests potential applications in medicinal chemistry, particularly in drug design targeting various biological pathways. The dihydrogen phosphate group indicates possible roles in biochemical processes, including phosphorylation reactions.

Involving this compound can be categorized into several types:

  • Phosphorylation Reactions: The dihydrogen phosphate group can participate in phosphorylation, where it transfers a phosphate group to other molecules, influencing metabolic pathways.
  • Nucleophilic Substitution: The oxymethyl group may undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the oxygen.
  • Condensation Reactions: The presence of amino groups from 2,6-diaminohexanoic acid allows for potential condensation reactions to form peptide bonds or other amide linkages.

These reactions can be mediated by specific enzymes or catalysts that facilitate the transformation of substrates into products.

The biological activity of this compound is likely influenced by its structural components. Compounds with similar structures often exhibit a range of biological effects:

  • Antimicrobial Activity: Many thiazole and triazole derivatives are known for their antimicrobial properties, which could be relevant for this compound.
  • Anticancer Activity: The presence of aromatic rings and heterocycles often correlates with anticancer activity due to their ability to interact with DNA or inhibit specific enzymes involved in cancer progression.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and growth.

Biological assays would be necessary to quantify these activities and understand their mechanisms .

Synthesis of this compound may involve several steps:

  • Formation of Thiazole and Triazole Rings: These heterocycles can be synthesized through cyclization reactions involving appropriate precursors.
  • Coupling Reactions: The difluorophenyl and cyanophenyl groups can be introduced via coupling reactions such as Suzuki or Sonogashira coupling.
  • Phosphate Attachment: Dihydrogen phosphate can be introduced through phosphorylation methods using phosphoric acid derivatives.
  • Final Assembly: The final structure can be assembled through condensation reactions involving the oxymethyl group and the amine from 2,6-diaminohexanoic acid.

The synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its complex structure and possible biological activities, it may serve as a lead compound for developing new drugs targeting infectious diseases or cancers.
  • Biotechnology: Its phosphorylated nature could make it useful in biochemical assays or as a biochemical tool for studying enzyme activity.
  • Material Science: If modified appropriately, it could find applications in creating bioactive materials for implants or tissue engineering.

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules:

  • Molecular Docking Studies: These computational studies can predict how the compound binds to specific receptors or enzymes, providing insights into its pharmacological profile.
  • In Vitro Assays: Laboratory tests can evaluate the compound's effects on cell lines to determine cytotoxicity and efficacy against various targets.
  • ADME Profiling: Assessing Absorption, Distribution, Metabolism, and Excretion properties is essential for evaluating its potential as a drug candidate .

Similar Compounds

Several compounds share structural features with the target compound. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
1. Thiazole derivativesContains thiazole ringAntimicrobial, anticancer
2. Triazole derivativesContains triazole ringAntifungal, anticancer
3. Fluoroaromatic compoundsContains fluorinated aromatic ringsEnhanced bioactivity due to lipophilicity

These similar compounds highlight the unique aspects of the target compound while also suggesting avenues for further exploration in drug development .

This detailed analysis underscores the complexity and potential utility of [(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate; 2,6-diaminohexanoic acid; ethanol in medicinal chemistry and related fields.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

6

Exact Mass

739.23647576 g/mol

Monoisotopic Mass

739.23647576 g/mol

Heavy Atom Count

50

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QC4G8XS0H0

Dates

Modify: 2024-02-18
1: Watanabe S, Tsubouchi I, Okubo A. Efficacy and safety of fosravuconazole L-lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double-blind, randomized phase III study. J Dermatol. 2018 Oct;45(10):1151-1159. doi: 10.1111/1346-8138.14607. Epub 2018 Aug 29. PubMed PMID: 30156314.

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